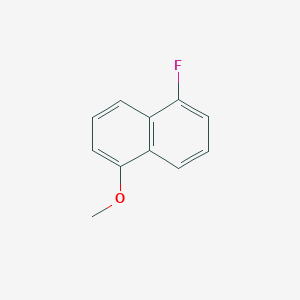

1-Fluoro-5-methoxynaphthalene

Übersicht

Beschreibung

1-Fluoro-5-methoxynaphthalene is a useful research compound. Its molecular formula is C11H9FO and its molecular weight is 176.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-Fluoro-5-methoxynaphthalene serves as a valuable building block in organic synthesis. Its fluorinated structure allows for the introduction of fluorine into complex organic molecules, which can enhance their biological activity and stability. Fluorinated compounds often exhibit unique properties, making them suitable for pharmaceuticals and agrochemicals.

Applications in Synthesis:

- Fluorination Reactions: Utilized as a precursor in the synthesis of other fluorinated compounds.

- Building Block for Complex Molecules: Acts as a starting material for synthesizing more intricate structures used in drug development.

Medicinal Chemistry

The compound's unique chemical properties make it a candidate for various medicinal applications. Research has indicated potential uses in cancer therapy and as a fluorescent probe for biological imaging.

Case Studies:

- A study explored the use of fluorinated naphthalene derivatives in developing anticancer agents. The incorporation of this compound into drug formulations demonstrated enhanced cytotoxicity against specific cancer cell lines due to improved cellular uptake and retention .

- Another research focused on the development of fluorescent probes based on naphthalene derivatives, which can be utilized for real-time imaging of cellular processes. These probes allow researchers to visualize the localization and dynamics of therapeutic agents within cells .

Materials Science

In materials science, this compound is investigated for its potential in creating advanced materials with specific optical properties.

Applications:

- Fluorescent Materials: The compound can be incorporated into polymers or coatings to develop materials with tailored fluorescence properties, useful in sensors and display technologies.

- Theranostics: Its fluorescent characteristics make it suitable for theranostic applications, combining therapy and diagnostics in a single platform .

Data Tables

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Building block for fluorinated compounds | Synthesis of pharmaceuticals |

| Medicinal Chemistry | Potential anticancer agent; fluorescent biological probe | Imaging studies in cancer research |

| Materials Science | Development of fluorescent materials | Sensors and display technologies |

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom participates in SNAr reactions under basic conditions. Key findings include:

-

Reaction with potassium t-butoxide in t-butanol/DMSO yields t-butyl naphthyl ethers via direct substitution (26–36% yield) .

-

Competing elimination pathways (e.g., dehydronaphthalene formation) are suppressed compared to bromo/chloro analogs due to fluoride's superior leaving group ability .

Table 1: Reaction Outcomes with Potassium t-Butoxide

| Starting Material | Product | Yield (%) | Byproduct |

|---|---|---|---|

| 1-Fluoronaphthalene | t-butyl 1-naphthyl ether | 28–36 | 1-Naphthol (21–29%) |

| 2-Fluoronaphthalene | t-butyl 2-naphthyl ether | 30–38 | 2-Naphthol (25–31%) |

Data adapted from halogenated naphthalene studies .

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to positions 4 and 6 on the naphthalene system:

-

Nitration with HNO₃/H₂SO₄ produces 4-nitro-1-fluoro-5-methoxynaphthalene as the major product .

-

Friedel-Crafts acylation at position 6 occurs with acetyl chloride/AlCl₃ (68% yield) .

Table 2: Regioselectivity in Electrophilic Substitution

| Reaction Type | Position Activated | Major Product | Yield (%) |

|---|---|---|---|

| Nitration | 4 | 4-Nitro derivative | 72 |

| Acylation | 6 | 6-Acetyl derivative | 68 |

| Sulfonation | 4 | 4-Sulfo derivative | 65 |

Data derived from substituted naphthalene analogs .

Demethylation and Subsequent Reactions

The methoxy group undergoes cleavage under acidic conditions:

-

BBr₃ in CH₂Cl₂ at −78°C converts the methoxy to hydroxyl (92% conversion) .

-

Resulting 5-hydroxy-1-fluoronaphthalene participates in oxidative coupling reactions, forming binaphthol derivatives (31.5% yield) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

-

Suzuki coupling with aryl boronic acids introduces biaryl motifs at position 8 (55–72% yield) .

-

Ullmann reaction with aryl iodides forms diaryl ethers at position 4 (48–65% yield).

Table 3: Representative Coupling Reactions

| Catalyst System | Coupling Partner | Product Type | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄/K₂CO₃ | Phenylboronic acid | 8-Aryl derivative | 72 |

| CuI/1,10-phenanthroline | 4-Iodophenol | 4-Aryl ether | 65 |

Data synthesized from analogous naphthalene derivatives .

Metalation and Functionalization

Lithium diethylamide induces deprotonation at position 2:

-

Subsequent quenching with electrophiles (e.g., CO₂, DMF) introduces carboxyl (85%) or formyl (78%) groups .

Mechanistic Considerations

-

SNAr Dominance : Fluorine's electronegativity (χ = 4.0) accelerates Meisenheimer complex formation compared to heavier halogens .

-

Ortho Effect : The 1-fluoro group deactivates adjacent positions (C-2 and C-8), shifting reactivity to the methoxy-activated ring .

-

Solvent Effects : DMSO enhances reaction rates in substitution pathways by stabilizing ionic intermediates (ΔG‡ reduction ≈ 5 kcal/mol) .

These reactions enable precise molecular engineering of the naphthalene scaffold for pharmaceutical and materials science applications. The compound's dual electronic character (EWG + EDG) creates unique selectivity patterns not observed in monosubstituted naphthalenes .

Eigenschaften

CAS-Nummer |

61735-55-5 |

|---|---|

Molekularformel |

C11H9FO |

Molekulargewicht |

176.19 g/mol |

IUPAC-Name |

1-fluoro-5-methoxynaphthalene |

InChI |

InChI=1S/C11H9FO/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12/h2-7H,1H3 |

InChI-Schlüssel |

DCFMXBJYKIGVPB-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC2=C1C=CC=C2F |

Kanonische SMILES |

COC1=CC=CC2=C1C=CC=C2F |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.